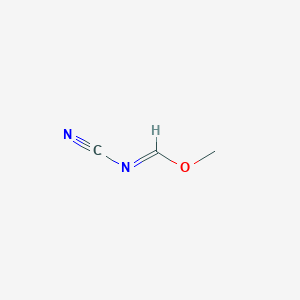

N-Cyanomethanimidic methyl ester

Description

N-Cyanomethanimidic methyl ester is a specialized organic compound belonging to the class of imidic acid esters. Its structure features a cyano group (-CN) attached to a methanimidic acid backbone, with a methyl ester functional group. This compound is synthesized via the reaction of orthoacetic acid esters with cyanamide in an alcoholic solution using an acid catalyst, yielding high purity and efficiency . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic and condensation reactions.

Propriétés

Numéro CAS |

51688-22-3 |

|---|---|

Formule moléculaire |

C3H4N2O |

Poids moléculaire |

84.08 g/mol |

Nom IUPAC |

methyl N-cyanomethanimidate |

InChI |

InChI=1S/C3H4N2O/c1-6-3-5-2-4/h3H,1H3 |

Clé InChI |

ODSJRSDWANAFRF-UHFFFAOYSA-N |

SMILES |

COC=NC#N |

SMILES canonique |

COC=NC#N |

Autres numéros CAS |

51688-22-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Ethyl N-Cyanoethanimidate

Molecular Formula: C₅H₈N₂O Molecular Weight: 112.13 g/mol Synthesis: Ethyl N-cyanoethanimidate is synthesized through analogous methods to N-cyanomethanimidic methyl ester, substituting methanol with ethanol in the reaction . Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals. Key Differences:

- The ethyl ester group increases molecular weight by 14.03 g/mol compared to the methyl ester.

Methyl N-((Methylcarbamoyl)Oxy)Thioacetimidate

Molecular Formula : C₅H₁₀N₂O₂S

Molecular Weight : 162.21 g/mol

Structure : Incorporates a thioacetimidate group and a methylcarbamoyloxy substituent, enhancing electrophilicity.

Applications : Used in specialized syntheses, particularly where sulfur-containing intermediates are required.

Key Differences :

- The addition of a sulfur atom and carbamoyl group increases molecular complexity and weight.

- Enhanced reactivity in thiol-based reactions compared to N-cyanomethanimidic esters.

Ethyl Cyanoacetate

Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.13 g/mol Structure: A cyano-substituted acetate ester, lacking the imidic acid backbone. Applications: Utilized in the synthesis of dyes, pharmaceuticals, and polymers. Key Differences:

- The absence of the imidic acid structure reduces its utility in reactions requiring tautomeric stabilization.

- Ethyl cyanoacetate is more hydrolytically stable but less reactive in imine-forming reactions .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Synthetic Efficiency: The acid-catalyzed reaction of orthoacetic esters with cyanamide provides N-cyanomethanimidic esters in high yields (≥85%) with minimal byproducts, making it industrially scalable .

- Reactivity Profile : The methyl ester’s smaller alkyl group enhances electrophilicity compared to ethyl analogs, favoring faster reaction kinetics in nucleophilic substitutions.

- Safety Considerations: Limited toxicological data exist for N-cyanomethanimidic methyl ester, necessitating caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.